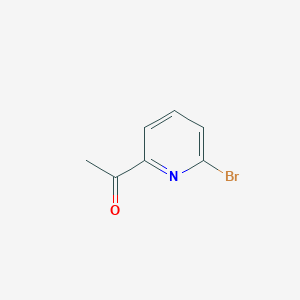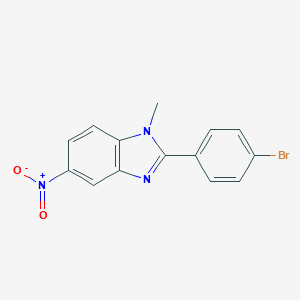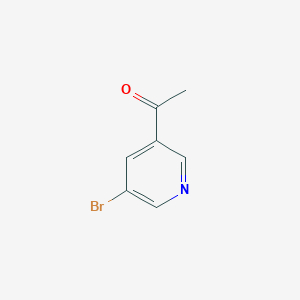
Trimethylolpropane phosphate
Overview
Description
Trimethylolpropane phosphate, also known as Trimethylolpropane phosphite, is a phosphite ester used as a ligand in organometallic chemistry . It is a white solid that is soluble in organic solvents . It is also highly toxic .
Synthesis Analysis
Trimethylolpropane phosphate is prepared by the reaction of trimethylolpropane with phosphorus trichloride or by transesterification with trimethylphosphite . The synthesis of trimethylolpropane involves a two-step process starting with the condensation of butanal with formaldehyde . The second step involves a Cannizzaro reaction .
Molecular Structure Analysis
The molecular formula of Trimethylolpropane phosphate is C6H13O6P . Its average mass is 212.139 Da and its monoisotopic mass is 212.046066 Da .
Chemical Reactions Analysis
Trimethylolpropane phosphate may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Physical And Chemical Properties Analysis
Trimethylolpropane phosphate is a white waxy solid . It is soluble in organic solvents . It slowly reacts with water to form phosphorous acid and trimethylol, an alcohol .
Scientific Research Applications
Biolubricant Formulation
Trimethylolpropane ester (TMPE), which includes Trimethylolpropane phosphate, has been extensively evaluated as a biolubricant base stock and occasionally used as an additive . This is due to their low toxicity and excellent biodegradability .
Food-Grade Lubricant
TMPE is used in the formulation of food-grade lubricants . These lubricants are safe for incidental food contact and are important in food processing and packaging industries .
Engine Oil
TMPE is also used in the formulation of engine oils . These oils are used to lubricate the internal parts of the engine, reducing friction and wear, and helping to cool the engine .
Drilling Fluid
In the oil and gas industry, TMPE is used in the formulation of drilling fluids . These fluids are used to lubricate and cool the drill bit, remove cuttings from the well, and control formation pressures .
Insulating Fluid
TMPE is used in the formulation of insulating fluids . These fluids are used in electrical equipment such as transformers and capacitors to provide electrical insulation and to dissipate heat .
Metal Working Fluid
TMPE is used in the formulation of metal working fluids . These fluids are used in metalworking processes such as cutting, grinding, and forming to reduce heat and friction between the workpiece and the tool, and to prevent burning and smoking .
Hydraulic Fluid
TMPE is used in the formulation of hydraulic fluids . These fluids are used in hydraulic systems to transmit power, lubricate moving parts, and protect against wear .
Heat Transfer Fluid
Lastly, TMPE is used in the formulation of heat transfer fluids . These fluids are used in systems that require the transfer of heat from one place to another .
Safety and Hazards
Future Directions
Trimethylolpropane ester (TMPE) has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . The formulation of high-performance TMPE-based lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles . This suggests potential future directions for the use of Trimethylolpropane phosphate in the formulation of biolubricants.
Mechanism of Action
Target of Action
Trimethylolpropane phosphate, also known as Trimethylolpropane phosphite, is a phosphite ester . It is primarily used as a ligand in organometallic chemistry . The compound’s primary targets are therefore organometallic complexes, where it acts as a ligand to facilitate various chemical reactions .
Mode of Action
The compound interacts with its targets by forming complexes with them. For instance, several complexes are known to form with Trimethylolpropane phosphite, given its highly basic nature (for a phosphite) and its small ligand cone angle . These complexes include [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)] and (CpMe 5 )RuCl (EtCage) 2 . The formation of these complexes results in changes in the chemical properties and reactivity of the target molecules .
Biochemical Pathways
Phosphite esters like trimethylolpropane phosphate may react with strong reducing agents to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Trimethylolpropane phosphate and their impact on its bioavailability.
Result of Action
The primary result of Trimethylolpropane phosphate’s action is the formation of organometallic complexes . These complexes can participate in further chemical reactions, influencing the properties and reactivity of the target molecules . The compound is also known to be highly toxic , and its reactions can lead to the formation of toxic gases .
Action Environment
The action of Trimethylolpropane phosphate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, the compound’s reactivity with reducing and oxidizing agents indicates that the redox conditions of the environment could also play a role in its action.
properties
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolpropane phosphate | |
CAS RN |
1005-93-2 | |
| Record name | Trimethylolpropane phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)




